![molecular formula C13H17N3S2 B11511059 5-(4-tert-Butyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B11511059.png)
5-(4-tert-Butyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C13H17N3S2. It is known for its unique structure, which includes a thiadiazole ring and a tert-butylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3-{[(4-tert-butylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine: This compound shares a similar structural motif but has a different heterocyclic ring.
4-tert-butylphenylboronic acid: While not a direct analog, it contains the tert-butylphenyl group and is used in different chemical contexts.
Uniqueness
What sets 5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine apart is its unique combination of the thiadiazole ring and the tert-butylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3S2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3S2/c1-13(2,3)10-6-4-9(5-7-10)8-17-12-16-15-11(14)18-12/h4-7H,8H2,1-3H3,(H2,14,15) |
InChI Key |
GUJVXXKPLXMJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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